(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine
Description
Properties
IUPAC Name |
(4-piperidin-1-ylsulfonylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c13-10-11-4-6-12(7-5-11)17(15,16)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDIURNDMMBMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407038 | |
| Record name | 1-[4-(piperidin-1-ylsulfonyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205259-71-8 | |
| Record name | 1-[4-(piperidin-1-ylsulfonyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sulfonylation Step
- Reactants: 4-Nitrobenzenesulfonyl chloride and piperidine.
- Reaction conditions: Typically performed in an inert solvent such as dichloromethane or tetrahydrofuran at low to ambient temperature.
- Mechanism: Nucleophilic attack by the nitrogen of piperidine on the sulfonyl chloride, displacing chloride to form the sulfonamide bond.
- Notes: The reaction requires careful control of temperature and stoichiometry to avoid side reactions such as hydrolysis of sulfonyl chloride.
Nitro Group Reduction
- Common reducing agents: Catalytic hydrogenation (e.g., Pd/C under H2 atmosphere), or chemical reduction using agents like iron powder with acid, tin chloride, or sodium dithionite.
- Solvents: Ethanol, methanol, or aqueous mixtures.
- Conditions: Mild to moderate temperatures (room temperature to 50 °C), depending on the reducing agent.
- Outcome: Conversion of the nitro group to a primary amine, yielding the target (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine.
Industrial and Laboratory Scale Considerations
- Batch vs. Continuous Flow: Industrial synthesis may employ continuous flow reactors to improve yield, safety, and scalability, especially for sulfonylation and hydrogenation steps.
- Purification: Crude products are often purified by recrystallization (ethanol or ethanol-ethyl acetate mixtures) or chromatographic methods to ensure high purity.
- Yield optimization: Reaction parameters such as temperature, solvent choice, and reagent purity are optimized to maximize yield and minimize impurities.
Reaction Conditions Summary Table
| Step | Reactants | Conditions | Solvent | Notes |
|---|---|---|---|---|
| Sulfonylation | 4-Nitrobenzenesulfonyl chloride + Piperidine | 0-25 °C, inert atmosphere | DCM or THF | Control moisture, exothermic |
| Nitro reduction | Sulfonylated nitro compound + Reducing agent | Room temp to 50 °C, H2 atmosphere or chemical reducing agent | EtOH, MeOH, aqueous | Catalytic hydrogenation preferred for clean conversion |
Research Findings and Data
- The sulfonylation reaction proceeds with high selectivity under controlled conditions, with typical isolated yields above 80%.
- Catalytic hydrogenation for nitro reduction is favored due to mild conditions and minimal byproducts.
- Stability studies show that the final amine compound is stable under refrigerated conditions (2–8 °C) and dry storage.
- Analytical data (NMR, LC-MS) confirm the successful conversion of the nitro group to the amine without affecting the sulfonyl linkage.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Sulfonylation temp. | 0–25 °C | Controls reaction rate and selectivity |
| Solvent for sulfonylation | Dichloromethane or tetrahydrofuran | Solubility and reaction control |
| Reducing agent | Pd/C hydrogenation or chemical reductants | Efficiency and purity of amine |
| Reduction temp. | 25–50 °C | Reaction speed and completeness |
| Reaction time | 2–24 hours (depending on step) | Yield and purity optimization |
| Purification method | Recrystallization or chromatography | Product purity |
Chemical Reactions Analysis
Types of Reactions
(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Structural Analogs with Piperidine Sulfonyl Moieties
N-(Furan-2-ylmethyl)-2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzamide (5s)
- Structure : Contains a benzoic acid core with a piperidin-1-ylsulfonyl group at position 5 and a furan-2-ylmethylamine substituent.
- Key Differences : Unlike the target compound, 5s includes a dihydroxybenzamide scaffold, which enhances metal-chelation properties (e.g., for HIV-1 integrase inhibition) .
- Synthetic Route : Synthesized via coupling of 2,3-dihydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid (17s) with furan-2-ylmethanamine, yielding 33% product .
1-{3-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine
- Structure : Features a meta-substituted phenyl ring (vs. para in the target) with a 4-methylpiperidine sulfonyl group.
- Key Differences: The methyl group on piperidine increases lipophilicity (ClogP ≈ 2.8 vs. Steric effects from the meta substitution may reduce target binding affinity compared to the para-substituted analog .
3-Iodo-4-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide
- Structure : Shares the 4-(piperidin-1-ylsulfonyl)phenyl group but incorporates an iodo-methoxy benzamide.
Analogs with Modified Amine or Piperidine Groups
1-(4-Piperidin-1-yl-phenyl)-ethylamine
- Structure : Lacks the sulfonyl group but includes a piperidin-1-yl and ethylamine on a phenyl ring.
- Key Differences : Absence of sulfonyl reduces polarity (ClogP ≈ 2.5 vs. 2.1 for the target) and eliminates sulfonamide-mediated hydrogen bonding, which is critical for protease inhibition .
(4-((4-(Oxetan-3-yl)piperazin-1-yl)sulfonyl)phenyl)methanamine
- Structure : Replaces piperidine with a piperazine ring substituted with oxetane.
- Key Differences : The oxetane group improves aqueous solubility (logS ≈ -3.2 vs. -4.1 for the target) and metabolic stability due to reduced cytochrome P450 interactions .
1-[4-(4-Phenylpiperazin-1-yl)phenyl]methanamine
- Structure : Substitutes sulfonyl with a phenylpiperazine group.
- Key Differences: The phenylpiperazine increases molecular weight (267.37 g/mol vs.
Biological Activity
(4-(Piperidin-1-ylsulfonyl)phenyl)methanamine, also known as N-(4-(piperidin-1-ylsulfonyl)phenyl)methanamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 254.35 g/mol. The compound consists of a piperidine ring attached to a phenyl group via a sulfonamide linkage, which is crucial for its biological activity.
The primary target of this compound is dihydrofolate reductase (DHFR) , an essential enzyme in the folate synthesis pathway. By inhibiting DHFR, this compound disrupts nucleotide synthesis, leading to impaired DNA replication and cell proliferation. This mechanism is particularly relevant in the context of antimicrobial and anticancer activities.
Biochemical Pathways
The interaction with DHFR affects several biochemical pathways:
- Folate Metabolism : Inhibition leads to reduced availability of tetrahydrofolate, impacting nucleotide synthesis.
- Cell Signaling : Alterations in metabolic pathways can influence cell signaling cascades, affecting cellular responses.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds derived from this structure were tested against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The results indicated significant inhibition of microbial biofilm formation, suggesting potential applications in treating biofilm-associated infections.
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 2b | 8 µg/mL | 16 µg/mL |
| 2c | 4 µg/mL | 8 µg/mL |
These findings highlight the potential of this compound in developing new antimicrobial agents.
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound can induce cytotoxic effects in cancer cell lines by disrupting DNA synthesis. The compound's ability to inhibit DHFR correlates with reduced cell viability in various cancer models.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the efficacy of several sulfonamide derivatives against multidrug-resistant bacteria. The results indicated that certain derivatives exhibited significant antimicrobial activity, with specific attention to their ability to inhibit biofilm formation.
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is stable under physiological conditions. It is typically stored at 2-8°C to maintain its integrity. The compound's absorption and distribution characteristics suggest favorable oral bioavailability and potential for therapeutic use.
Q & A
Q. What are the common synthetic routes for (4-(Piperidin-1-ylsulfonyl)phenyl)methanamine?
The compound is typically synthesized via sulfonylation of a phenylmethanamine precursor. A representative method involves reacting 4-aminobenzyl derivatives with piperidine sulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Post-synthesis purification often employs column chromatography or recrystallization. Key intermediates are validated using -NMR and LC-MS to confirm sulfonamide bond formation .
Q. How is the compound characterized to confirm its structural integrity?
- Spectroscopic Methods : -NMR (400–500 MHz) identifies proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm, piperidine protons at δ 1.4–3.0 ppm). -NMR confirms carbon backbone integrity.
- Mass Spectrometry : HRMS (ESI or EI) verifies molecular ion peaks (e.g., [M+H] for CHNOS: calculated 265.1015).
- Elemental Analysis : Matches theoretical C, H, N, S content within 0.3% error .
Q. What biological targets are associated with this compound?
The piperidine sulfonyl group is a known pharmacophore in enzyme inhibition. Preliminary studies suggest interactions with G protein-coupled receptors (GPCRs) and kinases, particularly those involving ATP-binding domains. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to catalytic sites of integrases or proteases, though experimental validation is ongoing .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Reaction Solvent : Replace dichloromethane with THF or DMF to enhance solubility of sulfonyl intermediates.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics.
- Workflow : Implement flow chemistry for continuous purification, reducing side-product formation. Evidence shows yield improvements from 30% (batch) to 65% (flow) in analogous sulfonamide syntheses .
Q. How to resolve contradictions in biological activity data across studies?
Contradictions often arise from assay conditions (e.g., pH, ionic strength) or impurities. Mitigation strategies:
- Orthogonal Assays : Compare results from fluorescence polarization (binding) and SPR (kinetics).
- Analytical Rigor : Use HPLC-UV/ELSD to confirm purity >98% before testing. For example, a 5% impurity in a related compound reduced IC by 40% .
Q. What structural modifications enhance selectivity for kinase targets?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF) at the para-position of the phenyl ring increases kinase affinity by 10-fold (see SAR data for analogs in ).
- Piperidine Substitution : Replacing piperidine with morpholine reduces off-target binding to GPCRs while retaining kinase inhibition (tested via radioligand displacement assays) .
Q. What computational tools predict metabolic stability of this compound?
- ADMET Prediction : SwissADME estimates low CYP3A4 inhibition (Probability < 0.2) but moderate hepatic clearance.
- Metabolite ID : GLORYx generates probable Phase I metabolites (e.g., N-demethylation at the methanamine group). Experimental validation via LC-MS/MS in microsomal assays is recommended .
Handling and Safety
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
